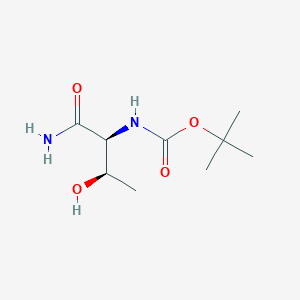
2-(1-Allyl-1H-indol-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Allyl-1H-indol-3-yl)acetic acid is a compound belonging to the indole family, characterized by the presence of an indole ring system Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Allyl-1H-indol-3-yl)acetic acid typically involves the reaction of 1-allyl-1-phenylhydrazine with acetic acid in the presence of water at elevated temperatures (around 100°C). This reaction facilitates a key condensation and sigmatropic rearrangement, resulting in the formation of the desired indole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Allyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This process can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction can produce more saturated analogs.
Applications De Recherche Scientifique
2-(1-Allyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-(1-Allyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
1-Allyl-1H-indole-2-carboxylic acid: Another indole derivative with similar structural features.
2-(6-Chloro-1H-indol-3-yl)acetic acid: A chlorinated analog with distinct chemical properties.
Uniqueness: 2-(1-Allyl-1H-indol-3-yl)acetic acid stands out due to its unique allyl substitution at the nitrogen atom of the indole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
2-(1-prop-2-enylindol-3-yl)acetic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-7-14-9-10(8-13(15)16)11-5-3-4-6-12(11)14/h2-6,9H,1,7-8H2,(H,15,16) |
Clé InChI |
ZGPQRJDPUJAYNM-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=C(C2=CC=CC=C21)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)

![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)




![6-(2,2-Difluoroethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11888232.png)





![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11888254.png)
